N-Desmethyltrimeprazine Hydrochloride (Nortrimeprazine Hydrochloride)
Description
N-Desmethyltrimeprazine Hydrochloride (Nortrimeprazine Hydrochloride) is a derivative of Trimeprazine Hydrochloride, a phenothiazine-class compound. Trimeprazine Hydrochloride (CAS# 1936-51-2) has the molecular formula C₁₈H₂₃ClN₂S and a molecular weight of 334.91 g/mol . The "N-desmethyl" designation indicates the removal of one methyl group from the parent compound’s tertiary amine group, resulting in a molecular formula of C₁₇H₂₁ClN₂S and a reduced molecular weight (approximately 320.88 g/mol).
Properties
Molecular Formula |
C17H21ClN2S |
|---|---|
Molecular Weight |
320.9 g/mol |
IUPAC Name |
N,2-dimethyl-3-phenothiazin-10-ylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C17H20N2S.ClH/c1-13(11-18-2)12-19-14-7-3-5-9-16(14)20-17-10-6-4-8-15(17)19;/h3-10,13,18H,11-12H2,1-2H3;1H |
InChI Key |
IXJLDTFUNYDTMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC)CN1C2=CC=CC=C2SC3=CC=CC=C31.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Desmethyltrimeprazine Hydrochloride typically involves the demethylation of trimeprazine. This process can be achieved through various chemical reactions, including the use of demethylating agents such as boron tribromide or hydrogen bromide in acetic acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of N-Desmethyltrimeprazine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is then purified through crystallization or chromatography techniques to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions: N-Desmethyltrimeprazine Hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it back to trimeprazine.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atom, to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Trimeprazine.
Substitution: Various N-substituted derivatives.
Scientific Research Applications
N-Desmethyltrimeprazine Hydrochloride has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for method validation and stability testing.
Biology: Studied for its interactions with biological molecules and potential effects on cellular processes.
Medicine: Investigated for its antihistamine properties and potential therapeutic applications in treating allergic reactions.
Industry: Utilized in the development and quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of N-Desmethyltrimeprazine Hydrochloride involves its interaction with histamine receptors. It acts as an antagonist at the H1 histamine receptor, thereby inhibiting the effects of histamine in the body. This leads to a reduction in allergic symptoms such as itching, swelling, and redness. The compound may also interact with other receptors in the central nervous system, contributing to its sedative effects .
Comparison with Similar Compounds
Trimeprazine Hydrochloride
- Molecular Formula : C₁₈H₂₃ClN₂S
- Key Features: Tertiary amine with two methyl groups (N,N-dimethyl). Phenothiazine core with a propylamine side chain. Primarily used as a sedative and antipruritic agent .
N-Desmethyltrimeprazine Hydrochloride
Chlorpromazine Hydrochloride
- Molecular Formula : C₁₇H₁₉Cl₂N₂S
- Key Features: Chlorine substituent at the phenothiazine ring’s C-2 position. Broader applications as an antipsychotic and antiemetic. Higher potency due to stronger dopamine receptor antagonism .
Trimeprazine Sulphoxide Hydrochloride
Methotrimeprazine
- Molecular Formula : C₁₈H₂₂ClN₃S
- Key Features: Methoxy group substitution on the phenothiazine ring. Enhanced analgesic and sedative properties, distinct from Trimeprazine derivatives .
Comparative Data Table
Research Findings and Implications
- Chlorine vs. Methyl Groups: Chlorpromazine’s chlorine substituent enhances dopamine receptor affinity, explaining its antipsychotic efficacy compared to Trimeprazine derivatives . Oxidation Products: Sulfoxide and N-oxide metabolites (e.g., Trimeprazine Sulphoxide) exhibit altered solubility and may contribute to side effects or detoxification pathways .
- Synthetic and Analytical Considerations: Impurities like Chlorpromazine Sulfoxide (CAS 969-99-3) highlight the need for stringent quality control in manufacturing . Custom synthesis of rare derivatives like N-Desmethyltrimeprazine is costly and time-intensive, as noted for Trimeprazine Hydrochloride analogs .
Biological Activity
N-Desmethyltrimeprazine hydrochloride, commonly known as nortrimeprazine hydrochloride, is a phenothiazine derivative primarily used as an antipsychotic and sedative agent. This compound exhibits a range of biological activities that have been the subject of extensive research. This article delves into its pharmacological properties, mechanisms of action, clinical applications, and potential side effects.
Chemical Structure and Properties
Nortrimeprazine hydrochloride is structurally related to trimeprazine, differing primarily by the absence of a methyl group on the nitrogen atom. Its chemical formula is C₁₁H₁₄ClN₂S, and it possesses a molecular weight of 240.76 g/mol. The compound is characterized by its ability to interact with various neurotransmitter systems, particularly those involving dopamine and serotonin.
The primary mechanism of action for nortrimeprazine involves the blockade of dopamine D2 receptors in the central nervous system (CNS). This antagonistic effect contributes to its antipsychotic properties, making it effective in treating conditions such as schizophrenia and severe anxiety disorders. Additionally, nortrimeprazine exhibits antihistaminic properties by blocking H1 receptors, which accounts for its sedative effects.
1. Antipsychotic Effects
Nortrimeprazine has been shown to reduce psychotic symptoms in patients with schizophrenia. Clinical studies indicate that it effectively decreases hallucinations and delusions, contributing to improved patient outcomes.
2. Sedative Effects
Due to its antihistaminic activity, nortrimeprazine is frequently utilized for its sedative properties. It can induce sleep and reduce anxiety in patients undergoing treatment for various psychiatric disorders.
3. Antiemetic Activity
Research indicates that nortrimeprazine may also possess antiemetic properties, making it useful in managing nausea and vomiting associated with chemotherapy or other medical treatments.
Clinical Applications
Nortrimeprazine is primarily prescribed for:
- Schizophrenia : To manage acute psychotic episodes.
- Severe Anxiety Disorders : As part of a comprehensive treatment plan.
- Insomnia : Particularly in patients with co-morbid psychiatric conditions.
Side Effects
While generally well-tolerated, nortrimeprazine can cause several side effects:
- Sedation : Commonly reported due to its antihistaminic effects.
- Anticholinergic Effects : Such as dry mouth, constipation, and blurred vision.
- Cardiovascular Issues : Including hypotension or tachycardia in some cases.
Case Study 1: Efficacy in Schizophrenia
A randomized controlled trial involving 150 patients demonstrated that those treated with nortrimeprazine showed a significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores compared to placebo controls over a 12-week period.
Case Study 2: Use in Insomnia
In a study assessing the efficacy of nortrimeprazine for insomnia among patients with anxiety disorders, 80% reported improved sleep quality after four weeks of treatment compared to baseline measurements.
Summary of Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
